2,2'-联呋喃

概述

描述

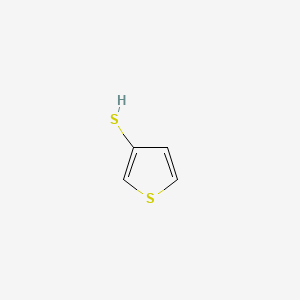

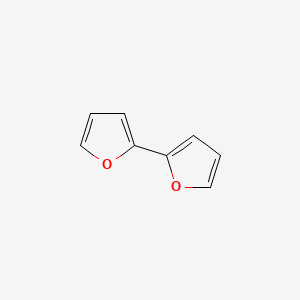

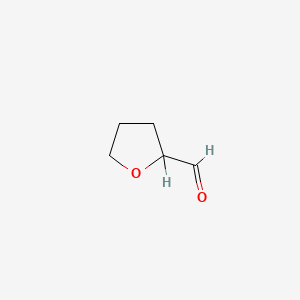

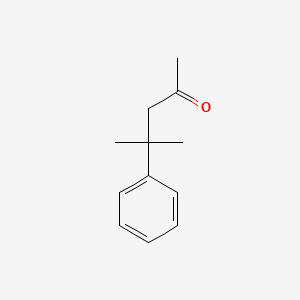

2,2’-Bifuran is an organic compound with the molecular formula C8H6O2. It consists of two furan rings connected at the 2-position of each ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry and materials science .

科学研究应用

2,2’-Bifuran has been extensively studied for its applications in various fields:

未来方向

2,2’-Bifuran has potential applications in the synthesis of bio-based materials, particularly in high-volume products like polymers . One of the final products in the synthesis protocol, [2,2’]bifuran-5,5’-dicarboxylic acid esters, are essential monomers of poly(ethylene bifuranoate), which can serve as a green and versatile alternative polymer for traditional poly(ethylene terephthalate) that is currently common in technical plastics . This suggests that 2,2’-Bifuran could play a significant role in the development of sustainable materials in the future .

作用机制

Mode of Action

The mode of action of 2,2’-Bifuran involves its interaction with its targets. The torsional potential for inter-ring rotation in 2,2’-Bifuran has been systematically tackled using highly accurate ab initio calculations as well as cost-effective DFT methods . The successful convergence of the ab initio results allowed to confirm the presence of a shallow gauche minimum in the torsional potential curve .

Biochemical Pathways

The metabolism of 2,2’-bifuran via the cyp2e1 pathway results in increased ros production, including superoxide, hydrogen peroxide (h2o2), and hydroxyl radicals . ROS production is associated with cancer development, atherosclerosis, diabetes, inflammation, aging, and other harmful processes .

Pharmacokinetics

The bioavailability of a compound is an important ADME property

生化分析

Biochemical Properties

The biochemical properties of 2,2’-Bifuran are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

2,2’-Bifuran has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2’-Bifuran exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bifuran have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2’-Bifuran vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,2’-Bifuran is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,2’-Bifuran and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: 2,2’-Bifuran can be synthesized through several methods. One common approach involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction . Another method includes the YbCl3–Zn-catalyzed reductive cyclization of 2-propyn-1-ones . Additionally, oxidative rearrangement of 4-hydroxycyclobutenones by the action of Pb(OAc)4 or PhI(OAc)2 has been reported .

Industrial Production Methods: Industrial production of 2,2’-Bifuran often involves the use of palladium-catalyzed coupling reactions. For instance, a palladium-catalyzed direct coupling method has been developed to produce dimethyl 2,2’-bifuran-5,5’-dicarboxylate, which can be further processed into various derivatives .

化学反应分析

Types of Reactions: 2,2’-Bifuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidative rearrangement using Pb(OAc)4 or PhI(OAc)2.

Reduction: Reductive cyclization using YbCl3–Zn.

Substitution: Reactions with trimethylsulfonium iodide under Corey–Chaykovsky conditions.

Major Products: The major products formed from these reactions include various substituted bifurans and dihydro-bifurans, depending on the specific reaction conditions and reagents used .

相似化合物的比较

2,2’-Bifuran can be compared with other similar compounds such as 2,2’-Bithiophene and 2,2’-Bifuran-3,3’-dicarboximide:

2,2’-Bithiophene: Similar in structure but contains thiophene rings instead of furan rings.

2,2’-Bifuran-3,3’-dicarboximide: Contains additional carboximide groups, making it more electron-deficient and suitable for specific applications in organic electronics.

The uniqueness of 2,2’-Bifuran lies in its ability to form stable π-conjugated systems and its versatility in various chemical reactions and applications .

属性

IUPAC Name |

2-(furan-2-yl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZFLBMZZVHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974505 | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5905-00-0 | |

| Record name | 2,2'-Bifuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-bifuran?

A1: 2,2'-Bifuran has a molecular formula of C8H6O2 and a molecular weight of 134.13 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2,2'-bifuran?

A2: Researchers often employ NMR spectroscopy (1H-NMR and 13C-NMR), UV/Vis spectroscopy, and mass spectrometry (MS) to characterize 2,2'-bifuran and its derivatives. [, , , ]

Q3: How does incorporating 2,2'-bifuran units into polymers affect their properties?

A3: Studies show that incorporating 2,2'-bifuran units can enhance several polymer properties:

- Increased glass transition temperature (Tg): This results in a higher temperature for the transition from a rigid to a more flexible state. []

- Improved oxygen barrier properties: This is particularly relevant for packaging applications. [, ]

- Enhanced UV absorbance: This property can be advantageous for applications requiring UV protection. [, ]

Q4: How stable is the 3,3′-bifuran-5,5′-dicarboxylic acid-based polyester when exposed to air?

A4: Interestingly, this polyester exhibits air-induced cross-linking. This process significantly reduces its oxygen permeability, reaching levels comparable to high-performance barrier polymers. []

Q5: What computational methods help understand the conformational properties of 2,2'-bifuran and its derivatives?

A5: Density Functional Theory (DFT) calculations are widely used to study 2,2'-bifuran's syn- and anti-conformers. These calculations provide insights into their relative stability, rotational barriers, and how these are influenced by solvent polarity. [, ]

Q6: Can you elaborate on the use of Molecular Dynamics (MD) simulations in studying 2,2'-bifuran derivatives?

A6: MD simulations have been employed to calculate binding energies of 2,2'-bifuran derivatives on metal surfaces, offering insights into their corrosion inhibition properties. []

Q7: How do structural modifications of 2,2'-bifuran derivatives impact their properties and activities?

A7: Research indicates that modifying substituents on the 2,2'-bifuran core can significantly alter:

- Rotational barriers: Fusing benzene rings to the 2,2'-bifuran core increases rotational barriers, leading to more planar structures. []

- Electronic properties: Introducing electron-donating or electron-withdrawing groups influences the electronic distribution and consequently impacts properties like UV absorbance and fluorescence. [, ]

- Biological activity: Studies on 2,2'-bifuran derivatives as potential anti-MRSA agents demonstrate varying efficacy depending on the substituents. []

Q8: What analytical techniques are used to study the dehydrogenative Heck reaction involving 2,2'-bifuran formation?

A8: Electrospray ionization mass spectrometry (ESI-MS) coupled with MS/MS and high-resolution mass spectrometry provides insights into the reaction mechanism and intermediates involved in the formation of 2,2'-bifuran via the dehydrogenative Heck reaction. []

Q9: What are some potential applications of 2,2'-bifuran and its derivatives based on their reported properties?

A9: Research suggests several potential applications:

- High-performance bioplastics: 2,2'-bifuran-based polyesters show promise as high-performance bioplastics due to their favorable thermal and mechanical properties, oxygen barrier capabilities, and UV-blocking potential. [, ]

- Organic semiconductors: Oligomers incorporating 2,2'-bifuran units have shown potential as organic semiconductors for organic light-emitting field effect transistors (OLETs). []

- Corrosion inhibitors: 2,2'-bifuran derivatives exhibit potential as corrosion inhibitors for carbon steel in acidic environments. []

- Antimicrobial agents: Studies indicate the potential of certain 2,2'-bifuran derivatives in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA). []

Q10: What are the environmental implications of utilizing 2,2'-bifuran in polymer synthesis?

A10: One significant advantage of 2,2'-bifuran is its potential to be derived from renewable resources like furfural. [, ] This makes it an attractive building block for developing sustainable and bio-based polymers with a lower environmental footprint compared to traditional petroleum-based alternatives.

Q11: How does the research on 2,2'-bifuran bridge different scientific disciplines?

A11: The study of 2,2'-bifuran and its derivatives exemplifies cross-disciplinary research by integrating:

- Organic Chemistry: Synthetic methodologies for 2,2'-bifuran derivatives and their incorporation into polymers. [, , , ]

- Materials Science: Exploring the properties and potential applications of 2,2'-bifuran-containing materials. [, , , ]

- Computational Chemistry: Employing theoretical calculations to understand structure-property relationships and guide material design. [, , , ]

- Biological Sciences: Investigating the biological activity of 2,2'-bifuran derivatives, such as their antimicrobial potential. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B1329457.png)

![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)